molecular formula C16H18O3 B8297239 1-(3,4-Methylenedioxyphenyl)-7-methyl-1,6-octadiene-3-one

1-(3,4-Methylenedioxyphenyl)-7-methyl-1,6-octadiene-3-one

Cat. No. B8297239
M. Wt: 258.31 g/mol
InChI Key: GWNVGUGEDNXVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209517

Procedure details

15 g of piperonal (0.1 mole) and 12.6 g of 6-methyl-5-heptene-2-one (0.1 mole) in an aqueous-alcoholic solution of sodium hydroxide (200 cm3 of 10% NaOH+20 cm3 of ethanol) are stirred for 15 days at ambient temperature. The product obtained is filtered off, washed with water, and recrystallised from ethanol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH3:12][C:13]([CH3:20])=[CH:14][CH2:15][CH2:16][C:17](=[O:19])[CH3:18]>[OH-].[Na+]>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:18][C:17](=[O:19])[CH2:16][CH2:15][CH:14]=[C:13]([CH3:20])[CH3:12])=[CH:5][C:4]=2[O:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
12.6 g
Type
reactant
Smiles
CC(=CCCC(C)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C=CC(CCC=C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.